2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide
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Overview
Description
2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide is a synthetic compound that features unique structural characteristics and properties that render it suitable for diverse applications in chemistry, biology, medicine, and industry. Its structure includes trifluoromethyl, hydroxyimino, and methoxy groups which contribute to its distinct reactivity and interaction with various chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide typically involves multi-step organic reactions. Key starting materials may include 3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-indene and 2,2,2-trifluoroacetic anhydride. Reaction conditions often include the use of organic solvents, controlled temperatures, and catalytic agents to ensure precise structural formation.
Industrial Production Methods
Industrial production of this compound is similar to laboratory synthesis but is scaled up for higher efficiency and yield. Continuous flow reactors and automated synthesis modules are frequently employed to enhance reaction rates and control. The process must adhere to stringent safety and environmental regulations given the use of fluorinated reagents.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: : The hydroxyimino group can be oxidized to nitro or nitroso groups under specific conditions.
Reduction: : Reduction of the hydroxyimino group can yield amines.
Substitution: : The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reactions involving this compound may employ reagents such as potassium permanganate (oxidation), sodium borohydride (reduction), and various nucleophiles (for substitution). Reaction conditions generally include moderate to elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Depending on the reaction type and conditions, major products can include:
Oxidation products: Nitro or nitroso derivatives.
Reduction products: Amines.
Substitution products: Compounds with replaced methoxy or trifluoromethyl groups.
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
Biologically, this compound is studied for its potential therapeutic applications, including enzyme inhibition and binding studies. Its trifluoromethyl group often enhances binding affinity and metabolic stability, making it a candidate for drug development.
Industry
Industrial applications include the production of specialty chemicals and advanced materials. The compound’s unique reactivity is leveraged to create materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide involves interaction with molecular targets through its functional groups. The trifluoromethyl group, for example, enhances hydrophobic interactions, while the hydroxyimino group can participate in hydrogen bonding. These interactions influence molecular pathways and can modulate enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide analogs: : Variations with different substituents on the indene ring.
Fluorinated compounds: : Molecules with trifluoromethyl or other fluorinated groups.
Oxime derivatives: : Compounds containing the hydroxyimino group.
Uniqueness
What sets this compound apart is the combination of functional groups which provide unique reactivity and interaction profiles. The trifluoromethyl group enhances stability and lipophilicity, while the hydroxyimino group offers distinct reactivity for further chemical modifications. This combination makes it a highly versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3E)-3-hydroxyimino-5,6-dimethoxy-1,2-dihydroinden-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c1-21-10-3-6-7(4-11(10)22-2)9(18-20)5-8(6)17-12(19)13(14,15)16/h3-4,8,20H,5H2,1-2H3,(H,17,19)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXXPZOFKWAMQL-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=NO)CC(C2=C1)NC(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2/C(=N/O)/CC(C2=C1)NC(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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